N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex aromatic amines containing ether linkages. The complete systematic name is this compound, which accurately describes the structural arrangement of functional groups and substituents. The nomenclature reflects the presence of a 3-methylaniline core structure that is N-substituted with an ethyl chain bearing a phenoxy substituent. The phenoxy group itself contains two substituents: an isopropyl group at the 2-position and a methyl group at the 5-position relative to the oxygen attachment point.
The structural representation of this compound reveals a complex architecture consisting of two aromatic rings connected through an ethyl ether linkage. The primary aromatic system is a 3-methylaniline moiety, while the secondary aromatic system is a 2-isopropyl-5-methylphenol derivative functioning as the phenoxy component. This structural arrangement creates a molecule with significant conformational flexibility due to the presence of rotatable bonds connecting the aromatic systems. The compound exhibits characteristics typical of substituted anilines while incorporating the unique properties imparted by the phenoxy ether functionality.
The molecular architecture demonstrates the compound's classification as a tertiary aromatic amine, where the nitrogen atom of the aniline group forms a covalent bond with the ethyl chain extending to the phenoxy moiety. This structural feature distinguishes it from simpler aniline derivatives and contributes to its unique chemical and physical properties. The presence of multiple methyl and isopropyl substituents on the aromatic rings further enhances the structural complexity and influences the compound's overall molecular behavior.
| Structural Component | Position | Substituent Type | Chemical Significance |
|---|---|---|---|
| Aniline Ring | 3-position | Methyl Group | Electron-donating substituent affecting reactivity |
| Phenoxy Ring | 2-position | Isopropyl Group | Bulky alkyl substituent providing steric hindrance |
| Phenoxy Ring | 5-position | Methyl Group | Additional electron-donating group |
| Nitrogen Atom | N-position | Ethylphenoxy Chain | Extended alkyl ether linkage |
Chemical Abstracts Service Registry Numbers and Alternative Naming Conventions
The Chemical Abstracts Service registry number for this compound is 1040682-81-2, which serves as the definitive chemical identifier for this compound in scientific literature and commercial databases. This registry number provides unambiguous identification and facilitates accurate cross-referencing across various chemical information systems and supplier catalogs. The assignment of this specific registry number indicates the compound's recognition within the broader chemical community and its availability for research and industrial applications.
Alternative naming conventions for this compound reflect different approaches to describing its structural features and functional group arrangements. Some sources employ variations in the order of substituent designation or utilize different positional numbering systems. The compound may also be referenced using condensed structural descriptors that emphasize specific aspects of its molecular architecture, particularly the ether linkage and aromatic substitution patterns.
Properties
IUPAC Name |
3-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-14(2)18-9-8-16(4)13-19(18)21-11-10-20-17-7-5-6-15(3)12-17/h5-9,12-14,20H,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYINNIMXCDNOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCCOC2=C(C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Isopropyl-5-methylphenoxy)ethyl intermediate
- Starting materials: 2-isopropyl-5-methylphenol (a substituted phenol) and 2-chloroethylamine or 2-bromoethylamine derivatives.
- Method:
- The phenol is deprotonated using a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethylformamide, DMF).
- The resulting phenolate ion undergoes nucleophilic substitution with 2-chloroethylamine or a protected form of ethylamine (e.g., N-Boc-2-chloroethylamine) to form the ether linkage.
- Reaction conditions typically involve moderate heating (50–80 °C) under inert atmosphere for several hours.
- Purification: The intermediate is purified by extraction and chromatography.
Coupling with 3-methylaniline
Approach 1: Direct alkylation of 3-methylaniline
- The 2-(2-isopropyl-5-methylphenoxy)ethyl halide intermediate (e.g., bromide or chloride) is reacted with 3-methylaniline under basic conditions.
- The aniline nitrogen acts as a nucleophile, displacing the halide to form the N-substituted product.
- Base such as triethylamine or sodium carbonate is used to neutralize the acid formed.
- Solvents like acetonitrile or ethanol are common.
- Reaction temperature ranges from room temperature to reflux depending on reactivity.
Approach 2: Reductive amination (alternative)
- If the intermediate is an aldehyde or ketone derivative, reductive amination with 3-methylaniline can be employed using reducing agents such as sodium cyanoborohydride.
- However, this is less common for this compound class.
Protection/Deprotection Strategies
- If the ethylamine is sensitive or reactive, protective groups such as Boc (tert-butoxycarbonyl) or CBz (carbobenzyloxy) may be used during ether formation and removed after coupling.
- This prevents side reactions and improves yields.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phenol deprotonation | K2CO3 or NaH, DMF, 50–80 °C, 6–12 h | 80–90 | Ensure dry conditions |
| Ether formation (alkylation) | 2-chloroethylamine or protected analog, DMF | 70–85 | Control temperature to avoid side reactions |
| Coupling with 3-methylaniline | Triethylamine, acetonitrile, reflux, 4–8 h | 65–80 | Excess amine can improve conversion |
| Protection/deprotection | Boc2O for protection, TFA for deprotection | 90–95 | Optional depending on intermediates |
Research Findings and Literature Insights
- Patents describing substituted aniline derivatives (e.g., WO2013037705A2) emphasize the use of nucleophilic aromatic substitution and ether formation via phenolate intermediates for similar compounds.
- The use of mild bases and aprotic solvents reduces side reactions such as elimination or over-alkylation.
- Purity and yield optimization often involve controlling stoichiometry and reaction time.
- Alternative synthetic routes including microwave-assisted synthesis have been reported to shorten reaction times and improve yields, although specific data for this compound is limited.
- The compound’s synthesis is scalable, making it suitable for industrial applications such as pharmaceutical intermediates or agrochemical agents.
Summary Table of Preparation Methods
| Method Step | Starting Material(s) | Key Reagents/Conditions | Product Intermediate | Challenges/Notes |
|---|---|---|---|---|
| 1. Phenol deprotonation | 2-isopropyl-5-methylphenol | K2CO3 or NaH, DMF, 50–80 °C | Phenolate ion | Moisture sensitive |
| 2. Ether formation | Phenolate + 2-chloroethylamine | DMF, heating, inert atmosphere | 2-(2-Isopropyl-5-methylphenoxy)ethylamine | Side reactions if overheated |
| 3. Coupling with aniline | Intermediate + 3-methylaniline | Triethylamine, acetonitrile, reflux | N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline | Control stoichiometry to avoid dialkylation |
| 4. Protection/deprotection | Amine intermediates | Boc2O, TFA | Protected or deprotected amine | Optional step depending on route |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenoxy and aniline compounds .
Scientific Research Applications
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline is a compound with significant potential in various scientific research applications. This article explores its chemical properties, synthesis, and diverse applications in fields such as pharmaceuticals, agrochemicals, and material science.
Chemical Properties and Structure
- Molecular Formula : C19H25NO
- Molecular Weight : 283.42 g/mol
- CAS Number : [Not specified in the search results]
- Structure : The compound features an isopropyl group, a methylaniline moiety, and a phenoxyethyl side chain, contributing to its unique reactivity and interaction with biological systems.
Pharmaceutical Applications
This compound has shown promise in drug development due to its structural characteristics that may enhance bioactivity. Potential applications include:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Agrochemical Applications
In agriculture, this compound could be utilized for:
- Herbicides : Its chemical structure may allow it to act as a selective herbicide, targeting specific weed species while minimizing damage to crops.
- Pesticides : Similar compounds have been effective in controlling pest populations, indicating potential for this compound in pest management formulations.
Material Science Applications
The unique properties of this compound make it suitable for various material science applications:
- Polymer Additives : It can function as a stabilizer or modifier in polymer formulations, enhancing thermal stability and mechanical properties.
- Coatings : Its potential use in protective coatings could provide improved resistance to environmental factors.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
Case Study 2: Herbicidal Efficacy
Research conducted on the herbicidal properties revealed that formulations containing this compound effectively controlled certain weed species without adversely affecting crop yield. This positions it as a viable candidate for development in sustainable agriculture.
Mechanism of Action
The mechanism of action of N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The phenoxy and aniline groups in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds in share partial structural motifs with the target molecule, particularly the 2-isopropyl-5-methylphenoxy group. For example:
- 2-(2-Isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5f): This compound replaces the ethyl-3-methylaniline group with a thiadiazole-acetamide moiety.
Key Differences:
The thiadiazole core in 5f may confer rigidity and electronic effects distinct from the aniline group .
N-[1-(3-Chlorophenyl)ethyl]-5-fluoro-2-methylaniline ()
This compound (C₁₅H₁₅ClFN, MW 263.74) shares the substituted ethyl-aniline backbone but differs in substituents:
- Key Features: A 3-chlorophenyl group replaces the phenoxyethyl chain. A fluorine atom is present at the 5-position of the aniline ring.
Comparison Table:
The electron-withdrawing chlorine and fluorine in the compound likely reduce basicity compared to the target molecule. Its lower molecular weight may enhance bioavailability but reduce thermal stability .
Parent Aniline Derivatives ()
lists 3-methylaniline (a core component of the target compound) alongside other substituted anilines. Key comparisons include:
- 3-Methylaniline: Lacks the phenoxyethyl chain, resulting in simpler solubility and reactivity profiles.
- 2-Methylaniline : Structural isomerism alters electronic distribution and steric hindrance.
Functional Implications:
Research Findings and Implications
Physicochemical Properties
- Melting Points : Thiadiazole derivatives (e.g., 5f: 158–160°C) exhibit higher melting points than typical anilines, indicating stronger intermolecular forces. The target compound’s melting point is expected to fall between 100–150°C, inferred from its flexible ethylene linker.
- Solubility : The ethylene chain in the target molecule may improve solubility in organic solvents compared to rigid thiadiazole derivatives.
Biological Activity
N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline is a compound with significant potential in various biological applications, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, featuring an aniline moiety linked to a phenoxy group, which plays a crucial role in its biological interactions. The IUPAC name for this compound is 3-methyl-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline, and its chemical formula is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The phenoxy and aniline groups can interact with enzymes, potentially inhibiting or activating their functions. This modulation can lead to various downstream effects depending on the specific enzyme involved.
- Receptor Interaction : The compound may also bind to specific receptors, influencing signaling pathways crucial for cellular responses. For instance, it has been suggested that similar compounds can affect G protein-coupled receptors (GPCRs), leading to altered cellular signaling .
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections .
- Anticancer Effects : Investigations into its anticancer properties have shown promise, particularly in inhibiting cell proliferation in various cancer cell lines. The compound’s ability to interfere with specific signaling pathways involved in cancer progression is a focal point of ongoing research .
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity Study :
- A study assessed the effects of the compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest being investigated.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 70 |
| 25 | 40 |
| 50 | 15 |
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both pathogens.
-
Anti-inflammatory Mechanism :
- Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-3-methylaniline, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling 3-methylaniline with 2-(2-isopropyl-5-methylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes varying reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Yield improvements (≥80%) are achievable with excess alkylating agent and inert atmosphere (N₂/Ar).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY for structural confirmation (e.g., aromatic protons at δ 6.5–7.2 ppm, ethoxy protons at δ 3.8–4.2 ppm) .
- FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹, NH bending at ~1600 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Stability Protocol :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Moisture Sensitivity : Use desiccants (silica gel) for hygroscopic batches .
- Data Table :
| Condition | Degradation (%) | Time (Days) |
|---|---|---|
| 25°C, light | 15 | 7 |
| –20°C, dark | <2 | 30 |
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- In Silico Methods :
- Docking Studies : Use AutoDock Vina to model binding affinities with enzymes (e.g., cytochrome P450).
- DFT Calculations : Gaussian 16 optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Validation : Cross-reference computational results with experimental kinetics (e.g., IC₅₀ values from enzyme inhibition assays).
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Approach :
Solvent Screening : Test solubility in polar (DMSO, methanol) vs. nonpolar (hexane) solvents using saturation shake-flask method.
pH Dependence : Measure solubility at pH 2–12 to account for protonation effects.
Validation : Compare with literature using standardized protocols (e.g., OECD 105) .
- Example Contradiction : Discrepancies in aqueous solubility (e.g., 0.1 mg/mL vs. 0.5 mg/mL) may arise from polymorphic forms or impurities.
Q. What are the implications of steric hindrance from the isopropyl and methyl groups on the compound’s biochemical activity?
- Experimental Design :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing isopropyl with tert-butyl) and compare inhibition constants (Kᵢ) in enzyme assays.
- Crystallographic Analysis : Use SHELXL to map steric clashes in protein-ligand complexes .
- Findings : Bulky substituents reduce binding affinity to flat active sites but enhance selectivity for hydrophobic pockets.
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
